molecular formula C6H4IN3 B3114140 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1998215-95-4

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3114140
CAS No.: 1998215-95-4
M. Wt: 245.02
InChI Key: BIOGMQOISFIHSS-UHFFFAOYSA-N
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Description

The Pyrrolo[2,3-d]pyrimidine Nucleus as a Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is recognized as a privileged structure in the field of medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its recurring presence in compounds that exhibit a wide array of biological activities. nih.govnih.gov Structurally, it is an analog of biogenic purine (B94841) nucleosides, where the nitrogen atom at the 7-position is replaced by a carbon atom. nih.govnih.gov This substitution makes the five-membered pyrrole (B145914) ring more electron-rich and allows for the introduction of substituents at the C7 position, which can lead to enhanced binding to enzymes or improved base-pairing in DNA or RNA. nih.govresearchgate.net

The versatility of the pyrrolo[2,3-d]pyrimidine core has enabled its incorporation into numerous compounds with significant pharmacological effects. nih.gov These derivatives have been investigated for a variety of therapeutic applications, highlighting the broad potential of this scaffold. nih.govrsc.org

The following table summarizes the diverse biological activities associated with pyrrolo[2,3-d]pyrimidine derivatives:

Biological ActivityTherapeutic AreaReferences
AntitumorOncology nih.govnih.govmdpi.com
AntiviralInfectious Diseases nih.govresearchgate.net
Anti-inflammatoryImmunology/Inflammation nih.gov
AntibacterialInfectious Diseases nih.gov
Anti-neurodegenerativeNeurology nih.gov
Kinase InhibitionOncology, Inflammatory Diseases nih.govnih.govnih.govmdpi.com

Significance of Halogenation (Iodine) at the C6 Position within the Pyrrolo[2,3-d]pyrimidine System

This chemical reactivity is pivotal for the construction of libraries of compounds with modified C6 positions, which is essential for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically altering the group at C6, medicinal chemists can fine-tune the biological activity and selectivity of the resulting molecules. For instance, the development of highly selective inhibitors often relies on the exploration of different C6-aryl substitutions, which can be efficiently achieved from a 6-iodo precursor. nih.govacs.orgnih.gov The ability to create 6-arylpyrrolo[2,3-d]pyrimidines is particularly important for developing compounds that target specific protein kinases. nih.gov

Historical Context and Evolution of Research on Pyrrolo[2,3-d]pyrimidine Derivatives

Research into pyrimidine-based compounds has a long history, with their derivatives being recognized for a wide range of biological activities. mdpi.com The pyrrolo[2,3-d]pyrimidine scaffold, as a fused heterocyclic system, has been the subject of extensive exploration. benthamdirect.comeurekaselect.com Early research focused on various synthetic methodologies to construct this bicyclic system. These methods included the cyclization of a pyrimidine (B1678525) ring onto a pyrrole ring or, conversely, the formation of a pyrrole ring onto a pre-existing pyrimidine ring. benthamdirect.comeurekaselect.com

Over time, the focus of research has shifted towards the development of more sophisticated derivatives with specific therapeutic applications. nih.gov The recognition of the pyrrolo[2,3-d]pyrimidine core as a key pharmacophore for kinase inhibitors has driven much of the recent research. nih.govmdpi.com This has led to the design and synthesis of numerous derivatives targeting a variety of kinases implicated in diseases such as cancer. nih.govnih.govnih.govnih.gov The evolution of synthetic techniques, including palladium-catalyzed cross-coupling reactions, has greatly facilitated the diversification of the pyrrolo[2,3-d]pyrimidine scaffold, particularly at the C6 position. nih.govresearchgate.net

Role of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine as a Key Synthetic Intermediate in Drug Discovery

This compound and its protected forms are crucial building blocks in the synthesis of a multitude of biologically active molecules. mdpi.comnih.govacs.org Its utility as a key synthetic intermediate stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination reactions. mdpi.comnih.gov These reactions allow for the introduction of a wide range of aryl and heteroaryl groups at the C6 position, a modification that has proven to be critical for achieving potent and selective inhibition of various protein kinases. nih.govacs.orgnih.gov

For example, 4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has been utilized as a key intermediate in the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.comnih.govacs.org Similarly, this intermediate is instrumental in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The ability to readily introduce diverse functionality at the C6 position makes this compound an invaluable tool for lead optimization in drug discovery programs.

The following table provides examples of therapeutic targets and corresponding compounds synthesized using a 6-iodo-pyrrolo[2,3-d]pyrimidine intermediate.

Therapeutic TargetExample Compound ClassSignificanceReferences
Colony-Stimulating Factor 1 Receptor (CSF1R)6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesDevelopment of selective inhibitors for cancer immunotherapy. nih.govacs.orgnih.gov
Epidermal Growth Factor Receptor (EGFR)6-Aryl-pyrrolo[2,3-d]pyrimidinesSynthesis of second-generation EGFR inhibitors for cancer treatment. nih.govnih.gov
RET KinasePyrrolo[2,3-d]pyrimidine derivativesDevelopment of inhibitors for cancers driven by RET gene fusions and mutations. nih.gov
Axl KinasePyrrolo[2,3-d]pyrimidine derivativesDiscovery of new inhibitors for cancer therapy targeting tumor growth and metastasis. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2)Pyrrolo[2,3-d]pyrimidinesPotential therapeutic agents for Parkinson's disease. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGMQOISFIHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Iodo 7h Pyrrolo 2,3 D Pyrimidine and Its Analogs

Directed Iodination Strategies

The direct introduction of iodine onto the pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of 6-iodo derivatives. Efficient and regioselective methods are highly sought after to avoid the formation of unwanted isomers and simplify purification processes.

N-Iodosuccinimide (NIS) mediated Iodination of Pyrrolo[2,3-d]pyrimidine Precursors

N-Iodosuccinimide (NIS) has emerged as a preferred iodinating agent due to its high reactivity, affordability, and environmental friendliness. sioc-journal.cn It is widely used for the electrophilic iodination of various aromatic and heteroaromatic compounds. organic-chemistry.org The iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine using NIS in chloroform (B151607) at 60°C has been reported to produce the 5-iodo derivative in a high yield of 90%. nih.gov In another example, the iodination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with NIS in anhydrous tetrahydrofuran (B95107) (THF) at room temperature afforded the corresponding 7-iodo derivative in 85% yield. nih.gov

The reactivity of NIS can be further enhanced by the use of acidic catalysts. researchgate.net For instance, a catalytic amount of trifluoroacetic acid can promote the regioselective iodination of substituted aromatic compounds with NIS under mild conditions. organic-chemistry.org For deactivated aromatic systems, stronger acids like trifluoromethanesulfonic acid or a mixture of boric acid and sulfuric acid can effectively activate NIS for iodination. sioc-journal.cnresearchgate.net

Regioselective Iodination at C6 Position

Achieving regioselective iodination specifically at the C6 position of the pyrrolo[2,3-d]pyrimidine ring is crucial for the synthesis of targeted analogs. The inherent electronic properties of the heterocyclic system often direct electrophilic substitution to the C5 position. However, strategic manipulation of protecting groups and reaction conditions can favor C6 iodination.

Recent studies have highlighted palladium-catalyzed C-H activation as a powerful tool for the site-selective functionalization of heterocycles. nih.govbohrium.com While direct C6 iodination methods are less common, the regioselective arylation at the C6 position of pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved using palladium catalysts with specific ligands. nih.govchemistryviews.org This suggests the potential for developing analogous C6-selective iodination protocols.

Preparation of Pyrrolo[2,3-d]pyrimidine Scaffold for Iodination

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold itself is a fundamental aspect of producing its halogenated derivatives. This typically involves the construction of the fused ring system, often followed by the strategic use of protecting groups.

Protection and Deprotection Strategies of the N7 Position

The nitrogen at the 7-position of the pyrrolo[2,3-d]pyrimidine core often requires protection to control regioselectivity in subsequent reactions and to enhance solubility. A commonly used protecting group is the phenylsulfonyl group. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be protected with benzenesulfonyl chloride to yield 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This protected intermediate can then undergo further transformations. The removal of the phenylsulfonyl group can be achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and THF. chemicalbook.com

Another strategy involves the introduction of alkyl or substituted alkyl groups at the N7 position. This can be accomplished via nucleophilic substitution using an appropriate alkyl halide in the presence of a base like cesium carbonate in dimethylformamide (DMF). nih.gov

Cyclization Reactions for Pyrrolo[2,3-d]pyrimidine Ring Formation

The construction of the pyrrolo[2,3-d]pyrimidine ring system can be achieved through various cyclization strategies. One common approach involves starting from a substituted pyrimidine (B1678525). For example, 5-bromo-2,4-dichloropyrimidine (B17362) can be reacted with an appropriate amine, followed by a Sonogashira coupling with a terminal alkyne. tandfonline.comresearchgate.net Subsequent base-promoted ring closure, sometimes under microwave irradiation, leads to the formation of the pyrrolo[2,3-d]pyrimidine core. nih.gov

Another versatile method is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), to afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx

Synthesis of Specific Halogenated Derivatives

The methodologies described above can be applied to synthesize a variety of halogenated pyrrolo[2,3-d]pyrimidine derivatives. For instance, the synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine has been reported, which serves as a key building block for more complex molecules. chemicalbook.com The introduction of a phenylsulfonyl protecting group at the N7 position gives 4-chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. achemblock.com

Furthermore, the synthesis of other halogenated analogs, such as 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, has been achieved using N-bromosuccinimide (NBS) as the halogenating agent in a manner analogous to the iodination with NIS. nih.gov

Table of Synthesized Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives

Compound NameStarting MaterialReagentYieldReference
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine7H-pyrrolo[2,3-d]pyrimidin-4-amineN-Iodosuccinimide (NIS)90% nih.gov
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineN-Iodosuccinimide (NIS)85% nih.gov
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineN-Bromosuccinimide (NBS)90% nih.gov
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidineNaOH/MeOH94% chemicalbook.com

Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a key process for obtaining a doubly functionalized intermediate, allowing for sequential and site-selective modifications. A common strategy involves the direct iodination of the pre-formed 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This electrophilic substitution reaction typically utilizes an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride in an appropriate organic solvent. The regioselectivity of the iodination is directed by the electronic properties of the heterocyclic system. The resulting product is a valuable building block for creating diverse molecular architectures.

Preparation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidines

A well-documented method for the preparation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives involves the direct iodination of the pyrrolo[2,3-d]pyrimidine core. For instance, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized in high yield by treating 7H-pyrrolo[2,3-d]pyrimidin-4-amine with N-iodosuccinimide (NIS). nih.gov The reaction is typically carried out in a solvent like chloroform at reflux for a few hours, affording the desired product after purification. nih.gov

This iodinated intermediate serves as a versatile platform for further modification. The hydrogen on the pyrrole (B145914) nitrogen (N-7) can be substituted through alkylation reactions. For example, reacting 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with an alkylating agent such as (bromomethyl)cyclopropane (B137280) in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) yields the N-7 substituted product, 7-(cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov

Table 1: Synthesis and Properties of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

ParameterValueReference
Starting Material 7H-Pyrrolo[2,3-d]pyrimidin-4-amine nih.gov
Reagent N-Iodosuccinimide (NIS) nih.gov
Solvent Chloroform nih.gov
Conditions Reflux, 2 hours nih.gov
Yield 90% nih.gov
Appearance Yellow solid nih.gov
Molecular Formula C₆H₅IN₄ nih.gov
Molecular Weight 260.04 g/mol nih.gov

Synthesis of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers powerful tools to construct and modify the 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold efficiently and selectively. Transition metal catalysis and microwave-assisted synthesis stand out as key technologies that enable the rapid generation of molecular diversity from this important intermediate.

Transition Metal Catalyzed Synthesis (e.g., Palladium, Copper)

The iodo group at the C-5 or C-6 position of the pyrrolo[2,3-d]pyrimidine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Palladium Catalysis: The Suzuki-Miyaura coupling reaction is a prime example of palladium catalysis used to functionalize these iodo-derivatives. This reaction creates new carbon-carbon bonds by coupling the iodinated heterocycle with various boronic acids. For instance, 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines can be coupled with substituted boronic acids using a catalyst system of tetrakis(triphenylphosphine)palladium(0) and an aqueous base like sodium carbonate. nih.gov This method is instrumental in synthesizing derivatives with aryl or heteroaryl substituents at the C-5 position, which is a common strategy in medicinal chemistry. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ComponentRoleExample ReagentReference
Substrate Electrophile7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov
Coupling Partner NucleophileSubstituted Boronic Acid nih.gov
Catalyst Cross-couplingTetrakis(triphenylphosphine)palladium(0) nih.gov
Base Activator2M Aqueous Sodium Carbonate nih.gov
Solvent Medium1,2-Dimethoxyethane (DME) nih.gov
Temperature Reaction Condition80 °C nih.gov

Copper Catalysis: Copper catalysts are also employed in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. One notable application is the construction of the pyrrole ring itself. A method has been developed for the synthesis of 7-alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles starting from 4-(alkylamino)-5-iodo-6-methoxypyrimidines. clockss.org In this key step, the iodinated pyrimidine reacts with malononitrile (B47326) in the presence of a catalytic amount of copper(I) iodide and a base to form the fused pyrrole ring. clockss.orgresearchgate.net

Copper-Catalyzed Reactions for Derivatives

Copper-catalyzed reactions are particularly effective for forming the pyrrolo[2,3-d]pyrimidine core from appropriately substituted pyrimidine precursors. A convenient sequence has been developed that starts with 4-chloro-6-methoxypyrimidines, which are first iodinated at the 5-position. clockss.org After substitution of the chloro group with a primary amine, the resulting 4-(alkylamino)-5-iodo-6-methoxypyrimidine is cyclized. clockss.org This intramolecular cyclization is achieved through a reaction with malononitrile, catalyzed by copper(I) iodide in dimethyl sulfoxide (B87167) at 100 °C, to furnish the desired pyrrolo[2,3-d]pyrimidine derivatives in moderate yields. clockss.orgresearchgate.net This demonstrates a powerful application of copper catalysis in building the core heterocyclic structure.

Microwave-Mediated Synthesis

Microwave irradiation has become a valuable tool in modern organic synthesis, offering significant advantages over conventional heating methods. nih.govresearchgate.net For the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, microwave assistance can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes. nih.gov This technique frequently leads to higher yields, improved product purity, and milder reaction conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net

A specific example is the base-promoted ring closure to form the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. This reaction, when conducted with cesium carbonate in DMSO, can be completed in just 15 minutes under microwave irradiation at 180 °C, a significant improvement over conventional heating methods. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Hours to DaysSeconds to Minutes nih.govresearchgate.net
Yields Often lower to moderateOften higher nih.gov
Side Reactions More prevalentOften suppressed nih.gov
Energy Consumption HighLow researchgate.net

Nucleosidic Analog Preparation via Glycosylation of Iodinated Pyrrolo[2,3-d]pyrimidines

The synthesis of nucleosidic analogs from iodinated pyrrolo[2,3-d]pyrimidines is a critical step in the development of new therapeutic agents. Glycosylation, the process of attaching a sugar moiety to the heterocyclic base, is the key transformation in this synthesis. The presence of an iodine atom on the pyrrolo[2,3-d]pyrimidine core can influence the reactivity of the molecule and the outcome of the glycosylation reaction. Various methodologies have been developed to achieve this transformation, with the Vorbrüggen glycosylation being a prominent and widely studied method.

The Vorbrüggen method typically involves the reaction of a silylated heterocyclic base with an acylated sugar, often a protected ribose or deoxyribose derivative, in the presence of a Lewis acid catalyst. This approach has been successfully applied to the synthesis of various 7-deazapurine nucleosides.

Detailed research has explored the glycosylation of pyrrolo[2,3-d]pyrimidine scaffolds closely related to this compound. For instance, the glycosylation of 6-chloro-7-deaza-7-iodopurine with a perbenzoylated 2-methyl-ribose has been investigated under Vorbrüggen conditions. nih.gov Initial attempts following established protocols resulted in modest yields of the desired N-glycosylated product, around 20-30%. nih.gov A significant challenge identified was the formation of a major by-product, which was found to result from the reaction of the activated riboside with the solvent, acetonitrile (B52724). nih.gov

To optimize the reaction, various conditions were explored. The use of N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as activating agents was reported to yield the desired product. nih.gov However, this combination in acetonitrile could still lead to the solvent-derived by-product becoming the major product. nih.gov A crucial improvement was achieved by changing the solvent from acetonitrile to 1,2-dichloroethane. This modification suppressed the formation of the unwanted by-product and significantly improved the yield of the desired nucleoside to as high as 58%. nih.gov

The regioselectivity of glycosylation is another important aspect. Studies on the glycosylation of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine, a related analog, with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under "one-pot" conditions using TMSOTf in acetonitrile resulted in a mixture of regioisomers. The desired N-7 isomer was formed along with the N-1 isomer in a 2:1 ratio. nih.gov This highlights the potential for the formation of different isomers depending on the substitution pattern of the pyrrolo[2,3-d]pyrimidine ring.

In addition to the Silyl-Hilbert-Johnson (Vorbrüggen) reaction, nucleobase-anion glycosylation methods have also been employed. For example, the glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose successfully produced the corresponding β-D-nucleosides in good yields of 73-75%. researchgate.net The choice of glycosylation method can be critical in achieving the desired stereochemistry, with reports indicating that the Vorbrüggen glycosylation can lead to the formation of a pure β-anomer. cuni.cz

These findings demonstrate that while the glycosylation of iodinated pyrrolo[2,3-d]pyrimidines is a viable and crucial method for the synthesis of novel nucleosidic analogs, careful consideration of the reaction conditions, including the choice of solvent, catalyst, and silylating agent, is necessary to achieve high yields and control regioselectivity.

Data Tables

Table 1: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine with Perbenzoylated 2-methyl-ribose nih.gov

ReagentsSolventYieldNotes
TMSOTf, DBUAcetonitrile~20%Low yield due to byproduct formation.
TMSOTf, DBU, Molecular SievesAcetonitrile~30%Slight improvement in yield.
BSA, TMSOTfAcetonitrile15%Major product was a solvent-derived byproduct.
DBU, TMSOTf1,2-Dichloroethaneup to 58%Suppressed byproduct formation, leading to higher yield.

Table 2: Glycosylation of Halogenated 7-Deazapurine Analogs

Pyrrolo[2,3-d]pyrimidine AnalogGlycosylation MethodSugar MoietyYieldProductsReference
4-Amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine"One-pot" Silyl-Hilbert-Johnson1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseNot specifiedN-7 and N-1 isomers (2:1 ratio) nih.gov
7-Halogenated 6-chloro-2-pivaloylamino-7-deazapurinesSilyl-Hilbert-Johnson1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose73-75%β-D-nucleosides researchgate.net

Chemical Reactivity and Derivatization Strategies of 6 Iodo 7h Pyrrolo 2,3 D Pyrimidine

Cross-Coupling Reactions

The carbon-iodine bond at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to building the molecular complexity required for potent and selective drug candidates.

Suzuki-Miyaura Coupling for C-C Bond Formation and Arylation at C5 or C6

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is extensively applied to the pyrrolo[2,3-d]pyrimidine scaffold to introduce aryl and heteroaryl moieties.

While arylation is common at the C5 position of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives nih.gov, the C6-iodo isomer is also a viable substrate. For instance, the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as potential CSF1R inhibitors utilized a Suzuki-Miyaura reaction as a key step. mdpi.com An N-protected 6-iodo-7H-pyrrolo[2,3-d]pyrimidine was coupled with (6-chloropyridin-3-yl)boronic acid to install a substituted pyridyl group at the C6 position. mdpi.com This highlights the reaction's utility in constructing complex biaryl systems.

Direct C-H arylation at the C6 position has also been developed as an alternative, step-economical approach to 6-aryl-pyrrolo[2,3-d]pyrimidines, further underscoring the importance of this substitution pattern in medicinal chemistry. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Pyrrolo[2,3-d]pyrimidine Scaffolds

Starting Material Coupling Partner Catalyst System Base/Solvent Product Yield Ref
N-SEM-protected 6-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6-Chloropyridin-3-yl)boronic acid Pd(dppf)₂Cl₂ EtOH/H₂O (4:1) 6-(6-Chloropyridin-3-yl) derivative N/A mdpi.com

N/A: Not Available

Sonogashira Coupling for Ethynyl Substituent Introduction

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) species. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl groups onto the pyrrolo[2,3-d]pyrimidine core, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Microwave-assisted Sonogashira reactions have been effectively used for the synthesis of 6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, demonstrating the reaction's applicability at the C6 position. researchgate.net The mild conditions and tolerance for various functional groups make it a preferred method for creating alkynyl-substituted heterocycles. wikipedia.orglibretexts.org These alkynylated products are valuable precursors for more complex molecules, for example, through subsequent cycloaddition reactions.

Table 2: General Conditions for Sonogashira Coupling

Substrate Type Coupling Partner Catalyst System Base/Solvent Key Features Ref
Aryl/Vinyl Halide Terminal Alkyne Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) Amine base (e.g., Et₃N, DIPEA) in THF or DMF Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org

Stille Cross-Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. organic-chemistry.orglibretexts.org

While specific examples detailing the Stille coupling at the C6 position of this compound are not as prevalent in recent literature as Suzuki or Sonogashira reactions, its general mechanism and broad substrate scope make it a viable strategy. wikipedia.orglibretexts.org The reaction is effective for coupling sp²-hybridized halides, like aryl iodides, with various organostannanes (alkenyl, aryl, etc.). wikipedia.org Therefore, it represents a potential method for introducing diverse carbon-based substituents at the C6 position of the pyrrolopyrimidine scaffold. The main drawback is the toxicity associated with organotin compounds, which has led to a preference for other methods like the Suzuki coupling in many applications. organic-chemistry.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines, which are common structures in pharmaceuticals. wikipedia.org

This methodology allows for the direct introduction of primary or secondary amines at the C6 position of the 6-iodo-pyrrolo[2,3-d]pyrimidine core. The development of various generations of phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides, often under mild conditions. wikipedia.orgrsc.orgorganic-chemistry.org For instance, in the synthesis of CSF1R inhibitors, Buchwald-Hartwig amination was employed to couple various aryl and benzylamines to a C6-substituted pyridyl moiety on the pyrrolopyrimidine scaffold, demonstrating the reaction's utility in late-stage functionalization. mdpi.com

Table 3: Key Components of Buchwald-Hartwig Amination

Component Description Examples Ref
Aryl Halide The electrophilic partner. Reactivity order is typically I > Br > Cl. This compound wikipedia.orglibretexts.org
Amine The nucleophilic partner. Can be primary or secondary, alkyl or aryl. Benzylamine (B48309), anilines, various aliphatic amines mdpi.comlibretexts.org
Catalyst A Pd(0) source, often generated in situ from a Pd(II) precatalyst. Pd₂(dba)₃, Pd(OAc)₂ libretexts.org
Ligand Typically bulky, electron-rich phosphines that facilitate the catalytic cycle. XPhos, SPhos, BINAP, dppf wikipedia.orgrsc.org

| Base | A non-nucleophilic base is required to deprotonate the amine. | NaOt-Bu, K₃PO₄, Cs₂CO₃ | libretexts.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," forms a 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov This reaction is not a direct transformation of this compound but is a powerful derivatization strategy that relies on a two-step sequence.

First, the 6-iodo group must be converted into either an alkyne or an azide.

Via an Alkyne Intermediate : The 6-iodo compound can undergo a Sonogashira coupling with a protected alkyne (e.g., ethynyltrimethylsilane), followed by deprotection, to yield a 6-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. This alkyne derivative can then react with various organic azides via CuAAC to produce a diverse library of 6-(1,2,3-triazol-4-yl)pyrrolo[2,3-d]pyrimidines. researchgate.net

Via an Azide Intermediate : Alternatively, the iodo group could be converted to an azide. The resulting 6-azido-7H-pyrrolo[2,3-d]pyrimidine can then be "clicked" with a variety of terminal alkynes.

This modular approach allows for the rapid assembly of complex molecules with a triazole linker, a strategy that has been successfully applied to the synthesis of novel pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

For the 7H-pyrrolo[2,3-d]pyrimidine system, SNAr reactions are most commonly observed on the pyrimidine (B1678525) ring, particularly at the C4 position when a good leaving group like a chloro substituent is present. clockss.orgclockss.org The C4 position is activated by the two nitrogen atoms of the pyrimidine ring.

In contrast, direct nucleophilic substitution at the C6-iodo position on the pyrrole (B145914) ring of this compound is not a commonly reported or favorable pathway. The pyrrole ring is electron-rich, which disfavors nucleophilic attack, and the C6 position lacks the strong activation seen at C4. Therefore, the primary utility of the C6-iodo group is not as a leaving group in SNAr reactions but as an electrophilic partner in the various metal-catalyzed cross-coupling reactions discussed previously. These coupling reactions provide a much more reliable and versatile route for the functionalization of the C6 position.

Functional Group Interconversions and Modifications

The chemical versatility of this compound allows for extensive modification. The electron-deficient nature of the pyrimidine ring, coupled with the reactivity of the C-I bond and the N-H group of the pyrrole, enables a wide range of functional group interconversions.

The substitution of halides on the pyrrolo[2,3-d]pyrimidine core is a common strategy for introducing key functional groups. While direct amination at the C6-iodo position is less commonly detailed than at the C4-chloro position, the principles of nucleophilic aromatic substitution are fundamental. The introduction of amino groups is a critical step in the synthesis of many biologically active molecules. nih.gov For instance, the amination of related 4-chloropyrrolo[2,3-d]pyrimidines is well-documented and often proceeds under acidic conditions or with the use of a co-base in various solvents, including water, to improve reaction safety and cost-effectiveness. nih.gov

The introduction of a hydrazino group can be achieved by reacting a halo-substituted pyrrolopyrimidine with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction typically occurs under reflux conditions and converts the halide into a highly reactive hydrazinyl moiety, which serves as a key building block for constructing more complex heterocyclic systems. For example, the conversion of an ester derivative of a pyrrolo[2,3-d]pyrimidine to a hydrazide is accomplished by refluxing with hydrazine hydrate. nih.gov This hydrazide can then be reacted with various aldehydes to form hydrazone derivatives. nih.gov

Table 1: Examples of Amination and Hydrazinolysis Reactions on Pyrrolo[2,3-d]pyrimidine Scaffolds

Starting MaterialReagent(s)ProductReaction TypeReference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline, HCl4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidineNucleophilic Aromatic Substitution nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineBenzyl and alkyl aminesN-alkyl/benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineNucleophilic Aromatic Substitution nih.gov
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateHydrazine hydrate (80%)4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazideHydrazinolysis nih.gov

The N7 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a frequent site for derivatization, which is crucial for modulating the compound's biological activity and pharmacokinetic properties. sci-hub.box Alkylation or arylation at this position is typically achieved by treating the N-unsubstituted pyrrole with a suitable electrophile under basic conditions.

To avoid interference with subsequent reactions, the N7 position is often protected. A common protecting group is the pivaloyloxymethyl (POM) group, which can be introduced by reacting the starting material with pivaloyloxymethyl chloride (POM-Cl) in the presence of a mild base. sci-hub.box After modifications at other positions are complete, this group can be removed.

Alternatively, direct and permanent substitution at the N7 position is a key strategy in drug design. This is often accomplished by treating the N7-unsubstituted pyrrolo[2,3-d]pyrimidine with alkyl halides or tosylates in the presence of a base like potassium carbonate or cesium carbonate. nih.gov This allows for the introduction of a wide variety of substituents, including cyclopentyl and difluorobenzyl groups, which have been shown to be important for the activity of STAT6 inhibitors. researchgate.net

Table 2: Selected N7-Derivatization Reactions of Pyrrolo[2,3-d]pyrimidines

Starting MaterialReagent(s)ProductPurposeReference
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidinePivaloyloxymethyl chloride (POM-Cl), Base(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalateN7-Protection sci-hub.box
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineAlkyl bromides or tosylates, Base (e.g., K₂CO₃)5-Iodo-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineIntroduction of N7-substituents nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivative3,5-Difluorobenzyl bromide, Base7-(3,5-Difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivativeSynthesis of STAT6 inhibitors researchgate.net

The functionalized this compound core is an excellent precursor for the synthesis of fused tricyclic heterocyclic systems. One notable example is the formation of pyrrolotriazolopyrimidines. These structures are typically synthesized by first introducing a hydrazino group onto the pyrimidine ring, as described in section 3.3.1. nih.gov

The resulting hydrazino-pyrrolo[2,3-d]pyrimidine can then undergo cyclization with various one-carbon synthons, such as formic acid, triethyl orthoformate, or nitrous acid, to form the fused triazole ring. This intramolecular cyclization leads to the formation of the pyrrolo[2,3-d] sci-hub.boxnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine ring system. The synthesis of such tricyclic compounds is of significant interest as they often exhibit a range of biological activities, including potential as antitumor agents. nih.govmdpi.com

Table 3: Synthesis of Tricyclic Pyrrolotriazolopyrimidines

PrecursorReagent for CyclizationTricyclic ProductReference
Hydrazino-pyrrolo[2,3-d]pyrimidineFormic AcidPyrrolo[2,3-d] sci-hub.boxnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine nih.gov
Hydrazino-pyrrolo[2,3-d]pyrimidineTriethyl OrthoformatePyrrolo[2,3-d] sci-hub.boxnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine derivative nih.gov
2-Amino-1H-pyrrole-3-carbonitrile derivativeN/APyrrolotriazolopyrimidine researchgate.net

Reaction Mechanisms and Regioselectivity

The reactions involving this compound are governed by the electronic properties of the bicyclic system. The pyrimidine ring is inherently electron-deficient, making positions C2, C4, and C6 susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. Conversely, the pyrrole ring is electron-rich, making it prone to electrophilic substitution.

The regioselectivity of these reactions is a critical consideration. In nucleophilic aromatic substitution reactions, the C4 position is generally more reactive than the C2 position. The presence of the iodine at C6 provides another reactive site, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are not the focus of this section but are a cornerstone of its utility.

For substitutions at the pyrrole nitrogen (N7), the reaction mechanism is a standard deprotonation followed by nucleophilic attack on an electrophile. The selectivity for N7 over the pyrimidine nitrogens (N1 and N3) is due to the greater acidity of the pyrrole N-H proton.

In the case of intramolecular cyclizations, such as the formation of pyrrolotriazolopyrimidines, the reaction proceeds via an initial nucleophilic attack from the terminal nitrogen of the hydrazino group onto the carbon of the cyclizing agent, followed by dehydration to form the aromatic triazole ring. semanticscholar.org The regioselectivity of this ring closure is dictated by the structure of the precursor and the reaction conditions employed. semanticscholar.org

Spectroscopic and Advanced Analytical Characterization of 6 Iodo 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, IR spectra reveal characteristic absorption bands corresponding to specific vibrational modes of the pyrrolo[2,3-d]pyrimidine core and its substituents.

For instance, in a series of synthesized 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles, characteristic IR peaks were observed. clockss.org The N-H stretching vibrations of the amino group typically appear in the region of 3400-3200 cm⁻¹. clockss.org A nitrile (C≡N) stretch is characterized by a sharp absorption band around 2200 cm⁻¹. clockss.org The C=C and C=N stretching vibrations within the heterocyclic ring system give rise to bands in the 1650-1550 cm⁻¹ region. clockss.org

In a study of 7H-pyrrolo[2,3-d]pyrimidin-4-amines, IR spectra showed characteristic peaks for N-H stretching at approximately 3414-3291 cm⁻¹ and C=N stretching at 1640 cm⁻¹. nih.gov For 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, similar characteristic absorptions were noted, confirming the presence of these functional groups. nih.gov The IR spectra of pyrimidine (B1678525) itself shows characteristic bands that can be correlated to the vibrations in its derivatives. core.ac.uk

A derivative, 4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, when reacted with benzylamine (B48309), showed a characteristic IR peak for the N-H bond at 3289 cm⁻¹ (weak). ntnu.no The analysis of these vibrational frequencies provides valuable structural information and confirms the successful synthesis of the target molecules. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectra of this compound and its derivatives show distinct signals for the protons on the pyrrole (B145914) and pyrimidine rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents. For the parent 7H-pyrrolo[2,3-d]pyrimidine, the protons on the pyrrole ring (H-5 and H-6) and the pyrimidine ring (H-2 and H-4) have characteristic chemical shifts. chemicalbook.com

In a series of 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles, the proton at the C2 position of the pyrrolo[2,3-d]pyrimidine core typically resonates as a singlet in the downfield region, around 8.3-8.4 ppm. clockss.org The protons of the alkyl chains at the N-7 position show characteristic multiplets and integrations corresponding to their structure. clockss.org

For 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the H-2 proton at 8.05 ppm and a singlet for the H-6 proton at 7.36 ppm. nih.gov The amino protons appear as a broad singlet at 6.54 ppm, and the N-H proton of the pyrrole ring is observed as a singlet at 11.95 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrolo[2,3-d]pyrimidine ring are sensitive to the nature and position of substituents.

For 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the ¹³C NMR spectrum in DMSO-d₆ displays signals for the carbon atoms of the heterocyclic core at δ 156.9, 151.7, 150.5, 126.7, and 102.6 ppm. The carbon atom bearing the iodine (C-5) is observed at a characteristic upfield shift of 50.1 ppm. nih.gov

In a study on 7-deazapurines, ¹³C NMR data for various derivatives were reported, highlighting the changes in chemical shifts upon substitution. nih.gov For a 4-chloro-6-iodo derivative protected with a SEM group and substituted with a benzylamine group, the ¹³C NMR spectrum showed a complex pattern of signals reflecting the entire molecular structure. ed.ac.uk The increasing complexity of synthetic derivatives often requires advanced 2D NMR techniques for complete assignment of all proton and carbon signals. ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[2,3-d]pyrimidine system, being an aromatic heterocycle, exhibits characteristic UV absorptions. The position and intensity of these absorption bands are influenced by the substitution pattern on the ring system.

While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related compounds offer insights. For instance, the UV spectra of adenine (B156593) and its derivatives, which share the purine-like core, have been studied to understand their electronic properties. nih.gov In a study on DNA transitions, UV spectroscopy was used to monitor structural changes, where the ratio of absorbance at 295 nm to 260 nm was indicative of conformational shifts. mdpi.com This suggests that UV-Vis spectroscopy can be a useful tool to study the electronic environment and potential interactions of this compound and its derivatives.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For various derivatives of this compound, HRMS has been used to confirm their identity. For example, in the synthesis of 7-(cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, HRMS (ES+) showed a [M+H]⁺ ion at m/z 315.0118, which is in close agreement with the calculated mass of 315.0101 for C₁₀H₁₂IN₄. nih.gov Similarly, for 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the [M+H]⁺ ion was found at 260.9641, consistent with the calculated mass of 260.9632 for C₆H₆IN₄. nih.gov

In another study, the HRMS of a benzyl-substituted pyrrolo[2,3-d]pyrimidine derivative was reported as having a found m/z of 348.1902 for [M+H]⁺, which matched the calculated value of 348.1904 for C₂₁H₁₈D₃N₄O. ed.ac.uk These examples highlight the crucial role of HRMS in confirming the successful synthesis and verifying the elemental composition of these complex heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Elucidation and Binding Conformation Analysis

In the context of pyrrolo[2,3-d]pyrimidine derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures and understanding their interactions with biological targets. For example, the crystal structure of a pyrrolo[2,3-d]pyrimidine inhibitor (compound 23) in complex with the kinase CSF1R was determined at 1.9 Å resolution. ntnu.noacs.org This revealed that the inhibitor binds in a "DFG-out" conformation, with the methylbenzene ring of the inhibitor positioned between specific amino acid residues of the protein. ntnu.no

While a crystal structure for this compound itself was not found in the search results, the structures of related 7-deazapurine derivatives have been determined. nih.gov These studies provide valuable insights into the geometry of the pyrrolo[2,3-d]pyrimidine core and how it is influenced by different substituents.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

TLC: TLC is a rapid and convenient method for qualitative analysis. In the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, TLC is used to monitor the conversion of starting materials to products and to identify the appropriate solvent systems for column chromatography purification. nih.govnih.gov For example, the Rf value of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine was reported as 0.56 in a 10% MeOH/dichloromethane solvent system. nih.gov

HPLC: HPLC is a powerful technique for quantitative purity analysis. For a series of pyrrolo[2,3-d]pyrimidine derivatives developed as tyrosine kinase inhibitors, HPLC was used to determine their purity, with values for two compounds being 95.20% and 95.09%. sci-hub.box This ensures that the biological activity observed for these compounds can be confidently attributed to the target molecule and not to impurities.

Computational and Theoretical Investigations of 6 Iodo 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been crucial in understanding their interactions with various protein targets.

Recent research has focused on the development of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. nih.govresearchgate.net Molecular docking simulations of these compounds, particularly compound 5k , have revealed binding interactions with multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, that are comparable to the established kinase inhibitor sunitinib. nih.govresearchgate.net This suggests that the pyrrolo[2,3-d]pyrimidine scaffold plays a key role in anchoring the ligand within the ATP-binding pocket of these enzymes. nih.govresearchgate.net

Similarly, in the pursuit of new inhibitors for the filamenting temperature-sensitive mutant Z (FtsZ) protein, a critical component in bacterial cell division, molecular docking was employed to guide the design of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These simulations helped in identifying key interactions between the inhibitors and the FtsZ protein, leading to the discovery of compounds with significant antibacterial activity. nih.gov

Furthermore, docking studies on 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have shed light on their inhibitory activity against FGFR4, Tie2, and TrkA kinases. elsevierpure.com The docking results for compound 6f proposed a type III kinase inhibitor binding mode, where the ligand binds to an allosteric site rather than the highly conserved kinase hinge region. elsevierpure.com This finding is significant as it suggests a mechanism for achieving selectivity.

In the context of parasitic diseases, molecular modeling, including docking, was used to design 7H-pyrrolo[2,3-d]pyrimidine-4-amines as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). nih.gov The in silico design process aimed to create "bumped kinase inhibitors" that could selectively target the parasite's kinases over human kinases. nih.gov

The following table summarizes the key findings from molecular docking studies on various this compound derivatives:

Derivative ClassTarget Protein(s)Key Findings
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'EGFR, Her2, VEGFR2, CDK2Similar binding interactions to sunitinib. nih.govresearchgate.net
4-substituted 7H-pyrrolo[2,3-d]pyrimidinesFtsZIdentification of key interactions for antibacterial activity. nih.gov
5,6-disubstituted pyrrolo[2,3-d]pyrimidinesFGFR4, Tie2, TrkAProposed allosteric binding mode (Type III inhibitor). elsevierpure.com
7H-pyrrolo[2,3-d]pyrimidine-4-aminesPfCDPK4Design of selective "bumped kinase inhibitors". nih.gov

Molecular Dynamics Simulations for Binding Modes and Inhibitory Mechanisms

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of conformational changes and the stability of the complex over time.

MD simulations have been instrumental in understanding the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). mdpi.comnih.gov These simulations revealed that the primary binding regions for these inhibitors are the hinge region, β1–β3 and β7 sheets, and charged residues surrounding the 4-substituent of the inhibitors. mdpi.com The interaction with the hinge region was identified as the most significant contributor to the inhibitory capacity. mdpi.com

Furthermore, MD simulations highlighted the importance of specific substituent groups. For instance, the terminal amino group of inhibitor 5n was found to enhance hydrogen bonding and electrostatic interactions with surrounding residues, leading to its superior inhibitory strength. nih.gov The simulations also demonstrated how different halogen atoms on the 2-substituents of inhibitors 5h , 5g , and 5e influenced the positioning of the 2-benzene rings and, consequently, their interactions with the hinge region and the orientation of the 4-imino groups. mdpi.com

In another study focusing on pyrazolopyrimidine-based inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), MD simulations were used to verify the binding modes identified through docking and to understand the key residues impacting the interactions. rsc.org These simulations provided insights into how to modify the inhibitor structure to enhance potency and selectivity. rsc.org

SystemKey Findings from MD Simulations
7H-pyrrolo[2,3-d]pyrimidine derivatives and PAK4- Hinge region interaction is crucial for inhibition. mdpi.com - Specific substituents at the 4-position enhance binding. mdpi.com - Halogen atoms at the 2-position influence inhibitor conformation and interactions. mdpi.com
Pyrazolopyrimidine-based inhibitors and TgCDPK1- Verified docking-predicted binding modes. rsc.org - Identified key residues for inhibitor interaction. rsc.org

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational models play a vital role in establishing these relationships.

For 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives, a SAR study revealed that a terminal octamide moiety at the C2 position and disubstitution with fluorobenzyl piperazines at the C5 and C6 positions of the pyrrolo[2,3-d]pyrimidine core are key structural features for potent antiproliferative activity. elsevierpure.com

In the development of inhibitors for p21-activated kinase 4 (PAK4), it was noted that different substituents on the 7H-pyrrolo[2,3-d]pyrimidine nucleus can lead to a more than 1000-fold difference in inhibitory capacity. mdpi.comnih.gov Computational analysis helped to rationalize these differences, showing, for example, that the terminal amino group of inhibitor 5n led to stronger interactions compared to other derivatives. nih.gov

A systematic exploration of the SAR of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as c-Met/Axl inhibitors led to the identification of an optimized compound, 22a , with remarkable potency. nih.gov This was achieved by building upon the structure of a clinically reported c-Met inhibitor. nih.gov

Furthermore, in the design of selective inhibitors for interleukin-2-inducible T-cell kinase (Itk), SAR studies guided by computational models were crucial. nih.gov Placing an appropriate substitution group at a hydration site within the ATP binding pocket and using a saturated heterocyclic ring as a linker to the reactive group were identified as critical for achieving selectivity. nih.gov

Compound SeriesKey SAR Findings
5,6-disubstituted pyrrolo[2,3-d]pyrimidinesOctamide at C2 and fluorobenzyl piperazines at C5/C6 are crucial for activity. elsevierpure.com
7H-pyrrolo[2,3-d]pyrimidine derivatives for PAK4Substituents on the core nucleus significantly impact inhibitory potency. mdpi.comnih.gov
4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives for c-Met/AxlSystematic structural modifications led to a highly potent inhibitor. nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivatives for ItkSpecific substitutions and linkers are key for selectivity. nih.gov

Theoretical Studies on Halogen Bonding and its Contribution to Ligand-Protein Stability

Halogen bonds are non-covalent interactions that have gained recognition as important contributors to ligand-protein binding affinity and selectivity. researchgate.net Theoretical studies are essential for understanding the nature and strength of these interactions.

Quantum-chemical studies have revealed that halogen bonding is driven by similar forces as hydrogen bonding. nih.gov The strength of a halogen bond is influenced by the nature of the halogen atom and the electrostatic environment. nih.gov For instance, the interaction energy of a halogen bond can vary significantly depending on the orientation of the interacting partners. nih.gov

In the context of this compound, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen in the protein backbone or side chains. The presence of halogen atoms on a ligand is often advantageous, as halogens like chlorine, bromine, and iodine can form halogen bonds with oxygen atoms in the receptor, enhancing binding affinity. researchgate.net

Theoretical calculations have shown that the strength of halogen bonds generally increases with the size of the halogen atom (I > Br > Cl > F). researchgate.netnih.gov This is due to the larger and more positive "σ-hole" on the heavier halogens, which is the region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov

The stability of halogen bonds is also influenced by the surrounding environment. For example, the presence of a nearby peptide bond can be involved in the stability of the complex. nih.gov

Halogen Bond AspectKey Theoretical Insights
Nature of InteractionDriven by similar forces to hydrogen bonding. nih.gov
StrengthGenerally increases with halogen size (I > Br > Cl). researchgate.netnih.gov
Contribution to StabilityCan significantly enhance ligand-protein binding affinity. researchgate.net
Environmental EffectsThe surrounding chemical environment can influence bond stability. nih.gov

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. This is crucial for understanding how a flexible ligand like a this compound derivative can adapt its shape to fit into a binding site.

In the study of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, free energy landscapes were generated from MD simulations to identify low-energy conformations. nih.gov This analysis revealed that while the pyrrolo[2,3-d]pyrimidine core and the 2-benzene ring of the inhibitors showed little conformational difference between different complexes, the 4-substituent group was highly flexible and could easily rotate. nih.gov This flexibility allows the inhibitor to optimize its interactions with the binding site.

For pyrano[2,3-d]pyrimidine derivatives, ab initio calculations were used to perform conformational analysis. The study identified four stable conformers and determined their relative energies. It was found that the presence of different substituents, such as a nitro group versus a chloro group, could affect the rotational barrier energies and the stability of the different conformers.

Computational analysis of bis-pyrrolo[2,3-d]pyrimidines and their monomers involved DFT calculations to understand the thermodynamics and kinetics of their synthesis. mdpi.com These calculations confirmed that the formation of a triazole linker in these molecules is a highly exergonic process. mdpi.com

Compound SeriesKey Conformational Insights
7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4The 4-substituent group is highly flexible, allowing for conformational adaptation. nih.gov
Pyrano[2,3-d]pyrimidine derivativesDifferent substituents influence the stability and rotational barriers of conformers.
Bis-pyrrolo[2,3-d]pyrimidinesDFT calculations elucidated the energetics of their synthesis. mdpi.com

Preclinical Biological Activity and Mechanism of Action of 6 Iodo 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Kinase Inhibitory Potency and Selectivity

Derivatives of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine have emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for a variety of protein kinases. The pyrrolo[2,3-d]pyrimidine nucleus serves as a deaza-isostere of adenine (B156593), a fundamental component of ATP, enabling these compounds to function as competitive inhibitors in the ATP-binding pocket of kinases. nih.gov The strategic incorporation of an iodine atom at the 6-position, along with other modifications, has allowed for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

Inhibition of Fms-like Tyrosine Receptor Kinase 3 (FLT3) in Acute Myelogenous Leukemia (AML) Models

Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of acute myelogenous leukemia (AML) cases and are associated with a poorer prognosis. nih.gov This has made FLT3 an attractive therapeutic target. A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed and evaluated for their ability to inhibit FLT3, particularly the internal tandem duplication (ITD) mutation.

One notable derivative, compound 9u , demonstrated potent enzymatic inhibitory activity against FLT3 with a nanomolar concentration required for 50% inhibition (IC₅₀) and showed subnanomolar inhibitory activity against the MV4-11 and Molm-13 human AML cell lines, which harbor the FLT3-ITD mutation. mdpi.com Furthermore, this compound retained high efficacy against cell lines with resistance-conferring mutations, such as D835V and F691L. mdpi.com A key advantage of compound 9u is its significant selectivity for FLT3 over the closely related c-Kit kinase, with a selectivity ratio of over 40-fold. mdpi.com This selectivity is crucial as the inhibition of c-Kit is linked to myelosuppression.

Mechanistically, cellular assays confirmed that compound 9u effectively inhibits the autophosphorylation of FLT3 and its downstream signaling proteins, including STAT5, ERK, and AKT. mdpi.com This inhibition of critical signaling pathways leads to cell cycle arrest at the G₀/G₁ phase and induces apoptosis in FLT3-ITD positive AML cells. mdpi.com In preclinical xenograft models using MV4-11 cells, oral administration of compound 9u resulted in rapid and complete tumor regression. mdpi.com

Table 1: Inhibitory Activity of Compound 9u against FLT3

Target Cell Line IC₅₀ (nM)
FLT3-ITD MV4-11 < 1
FLT3-ITD Molm-13 < 1
FLT3-ITD-D835V - Potent Inhibition
FLT3-ITD-F691L - Potent Inhibition

Modulation of Colony-stimulating factor-1 Receptor (CSF1R) in Inflammatory Conditions and Cancers

The colony-stimulating factor-1 receptor (CSF1R) is a key regulator of macrophage differentiation and survival. Its role in polarizing tumor-associated macrophages (TAMs) to an immunosuppressive phenotype has made it a prime target for cancer immunotherapy. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent and selective CSF1R inhibitors.

A specific derivative, 18h , has been identified as a potent CSF1R inhibitor with an IC₅₀ value of 5.14 nM. nih.gov This compound exhibits more than 38-fold selectivity for CSF1R over other type III receptor tyrosine kinases, which is a significant improvement over many existing inhibitors that lack such selectivity. nih.gov In cellular models (RAW264.7, THP-1, and M-NFS-60 cells), treatment with 18h was shown to inhibit the phosphorylation of CSF1R and its downstream signaling cascade. nih.gov Furthermore, it demonstrated the ability to modulate macrophage polarization in a dose-dependent manner in RAW264.7 macrophage cells. nih.gov Preclinical studies in a mouse xenograft model with M-NFS-60 cells showed that 18h could suppress tumor growth. nih.gov

Table 2: Inhibitory Profile of Compound 18h

Target IC₅₀ (nM) Cell Lines Tested

Targeting p21-Activated Kinase 4 (PAK4) Pathways in Cancer

P21-activated kinase 4 (PAK4) is a critical signaling node involved in various cellular processes, including proliferation, survival, and motility, and its overexpression is linked to the progression of numerous cancers. nih.govrsc.org The development of 7H-pyrrolo[2,3-d]pyrimidine derivatives has provided promising PAK4 inhibitors.

Among these, compounds 5n and 5o have demonstrated significant enzymatic inhibitory activities against PAK4, with IC₅₀ values of 2.7 nM and 20.2 nM, respectively. nih.gov These compounds also showed potent antiproliferative activity against the MV4-11 cancer cell line, with IC₅₀ values of 7.8 nM and 38.3 nM, respectively. nih.gov Further investigation into the mechanism of action of compound 5n revealed that it induces cell cycle arrest at the G₀/G₁ phase and promotes apoptosis in MV4-11 cells. nih.gov Molecular studies confirmed that compound 5n regulates the phosphorylation of PAK4 in vitro, and docking studies have elucidated its binding mode within the kinase's active site. nih.gov

Table 3: Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against PAK4

Compound PAK4 Enzymatic IC₅₀ (nM) MV4-11 Cell Line IC₅₀ (nM)
5n 2.7 7.8

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Tumor Metastasis Models

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of a programmed form of necrosis called necroptosis and has been implicated in inflammatory diseases and potentially in cancer metastasis. While there is research into RIPK1 inhibition, studies specifically detailing the activity of this compound derivatives against RIPK1 are not extensively available in the reviewed literature. However, research on structurally related heterocyclic compounds, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, has identified them as potent type II inhibitors of RIPK1 kinase. These findings suggest that the broader pyrrolopyrimidine scaffold has potential for targeting RIPK1, though specific data on the 6-iodo substituted variant is needed.

RET Kinase Inhibition (Wild-Type and Mutant Forms)

Aberrant activation of the RET (Rearranged during Transfection) kinase through mutations or gene fusions is a known driver in several cancers, including non-small cell lung cancer and thyroid cancer. The development of inhibitors that can target both wild-type RET and its drug-resistant mutant forms is a critical goal.

Researchers have investigated pyrrolo[2,3-d]pyrimidine derivatives for this purpose and identified a lead compound, 59 , which exhibits low nanomolar potency against both wild-type RET and the clinically relevant V804M gatekeeper mutant, which confers resistance to some RET inhibitors. Compound 59 was also effective at inhibiting the growth of a cell line driven by a RET-CCDC6 fusion protein. Mechanistic studies identified compound 59 as a type 2 inhibitor of RET, and it was shown to effectively inhibit the migration of tumor cells in preclinical models.

Table 4: Potency of Lead Compound 59 against RET Kinase

Target Potency
Wild-Type RET Low Nanomolar

Bruton's Tyrosine Kinase (BTK) Inhibition for Autoimmune Disorders

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis. A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent and reversible BTK inhibitors.

One optimized compound, B16 , was found to potently inhibit BTK with an IC₅₀ of 21.70 nM and demonstrated moderate selectivity over other closely related kinases. In another study, a different series of derivatives yielded compound 28a , which showed even greater potency with an IC₅₀ of 3.0 nM against the BTK enzyme. This compound also inhibited the autophosphorylation of BTK at Tyr223 and the phosphorylation of its downstream substrate PLCγ2 in cellular assays. These findings highlight the potential of the pyrrolo[2,3-d]pyrimidine scaffold for developing effective BTK inhibitors for autoimmune conditions.

Table 5: Inhibitory Potency of Pyrrolo[2,3-d]pyrimidine Derivatives against BTK

Compound BTK Enzymatic IC₅₀ (nM)
B16 21.70

Hematopoietic Progenitor Kinase 1 (HPK1) Modulation for Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor signaling, making it a significant target for cancer immunotherapy. nih.govnih.gov By inhibiting HPK1, the anti-tumor immune response can be enhanced. A series of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent HPK1 inhibitors. nih.gov

One notable compound from this series, compound 31, exhibited a potent inhibitory activity against HPK1 with an IC₅₀ value of 3.5 nM. nih.gov This compound also demonstrated favorable selectivity across a panel of other kinases. nih.gov In cellular assays, it effectively inhibited the phosphorylation of SLP76, a downstream substrate of HPK1, and enhanced the secretion of Interleukin-2 (IL-2) in Jurkat T cells, which is indicative of T-cell activation. nih.gov Further optimization of a previously identified hit compound led to the development of compound 24, which showed strong HPK1 inhibition with an IC₅₀ of 10.1 nM. nih.gov This compound also effectively suppressed the phosphorylation of SLP76 and demonstrated enhanced potency in promoting IL-2 secretion in Jurkat T cells, alongside reduced cellular toxicity and improved stability in liver microsomes. nih.gov

These findings highlight the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as a promising class of HPK1 inhibitors for the development of new cancer immunotherapies. nih.govnih.gov

Table 1: HPK1 Inhibitory Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound HPK1 IC₅₀ (nM) Key Cellular Effects Reference
31 3.5 Inhibited SLP76 phosphorylation, enhanced IL-2 secretion nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a recognized scaffold for developing inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govsnv63.ru These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis. nih.govmdpi.com

The 7H-pyrrolo[2,3-d]pyrimidine structure serves as a deaza-isostere of adenine, the core component of ATP, enabling it to competitively bind to the ATP-binding site of these kinases. nih.gov Structure-activity relationship (SAR) studies have been extensively conducted to optimize the inhibitory activity of these derivatives. nih.govrjpbr.com For instance, the introduction of a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide scaffold has yielded compounds with promising multi-targeted kinase inhibitory effects. nih.gov

One such derivative, compound 5k, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR-2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM. nih.gov This compound's potency was comparable to the established multi-kinase inhibitor sunitinib. nih.gov Mechanistic studies revealed that compound 5k induces apoptosis and cell cycle arrest in cancer cells. nih.gov The strategic placement of substituents on the pyrrolo[2,3-d]pyrimidine core is crucial for achieving potent and selective inhibition of EGFR and VEGFR-2. nih.govresearchgate.net

Antiparasitic Mechanisms

Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii

Toxoplasma gondii, an opportunistic protozoan parasite, relies on Calcium-Dependent Protein Kinase 1 (CDPK1) for essential processes such as motility, invasion of host cells, and egress. nih.govescholarship.org The unique presence of a small glycine (B1666218) gatekeeper residue in the ATP-binding pocket of T. gondii CDPK1 makes it a susceptible target for specifically designed inhibitors. nih.govescholarship.org

Derivatives of pyrazolopyrimidine, a structurally related scaffold to pyrrolo[2,3-d]pyrimidine, have been explored as potent inhibitors of CDPK1. nih.govescholarship.org The design of these inhibitors focuses on introducing bulky substituents that can be accommodated by the expanded binding pocket created by the glycine gatekeeper, thereby ensuring selectivity over host kinases. nih.govescholarship.org

Structure-activity relationship studies have led to the development of lead compounds with excellent enzymatic inhibition of CDPK1 and potent in vitro activity against T. gondii parasite growth. nih.govucsf.edunih.gov These compounds have shown efficacy in animal models of toxoplasmosis, reducing parasite dissemination to the central nervous system and preventing the reactivation of chronic infections. escholarship.org This validates CDPK1 as a viable target for the development of new treatments for toxoplasmosis. escholarship.org

Antiviral Effects and Mechanisms

Activity against Dengue and Zika Viruses

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising starting point for the development of antiviral agents against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV). mdpi.comnih.gov The discovery of a compound with inhibitory activity against ZIKV prompted a more in-depth investigation into the structural features of the 7H-pyrrolo[2,3-d]pyrimidine core that contribute to its antiviral effects. mdpi.comnih.gov

Research has shown that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs are promising new chemotypes for targeting these important human pathogens. mdpi.com While the precise molecular target of these compounds is still under investigation, their ability to inhibit viral replication has been demonstrated in cellular assays. mdpi.comnih.gov The envelope protein, which is crucial for viral entry into host cells, is considered an attractive target for the development of such inhibitors. nih.gov

Table 2: Antiviral Activity of a Pyrimidine (B1678525) Analog against DENV-2 and ZIKV

Compound DENV-2 EC₅₀ (µM) ZIKV EC₅₀ (µM) Reference

Inhibition of Hepatitis C Virus (HCV) Replication

The search for effective antiviral therapies has also included the evaluation of pyrrolo[2,3-d]pyrimidine derivatives against the Hepatitis C virus (HCV). While specific details on the mechanism of action against HCV are part of ongoing research, the broad antiviral potential of this chemical family suggests its relevance in targeting various viral enzymes or processes essential for replication. The structural versatility of the pyrrolo[2,3-d]pyrimidine core allows for modifications that can be tailored to interact with specific viral proteins, such as polymerases or proteases, thereby inhibiting the viral life cycle.

Other Preclinical Pharmacological Activities

Beyond their well-documented roles as kinase inhibitors, derivatives of this compound have demonstrated a variety of other promising pharmacological effects in preclinical studies. These activities highlight the versatility of this scaffold in addressing different pathological conditions.

Several novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been synthesized and shown to exhibit promising cytotoxic effects against various cancer cell lines. nih.gov One of the key mechanisms underlying the antitumor activity of these derivatives is the induction of apoptosis, or programmed cell death. For instance, compound 5k, a notable derivative, not only demonstrated significant inhibitory activity against multiple kinases but also induced cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was evidenced by an increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives incorporating urea (B33335) moieties have been found to exert their cytotoxic effects on cancer cells by triggering apoptosis. nih.gov Flow cytometry analyses have revealed that these compounds can cause a significant increase in the percentage of late apoptotic cells and induce cell cycle arrest at various stages. nih.gov Specifically, one derivative showed its cytotoxic effect in A549 lung cancer cells by activating the mitochondrial apoptotic pathway. nih.gov The structural features of these compounds, particularly the aryl urea group, are thought to be crucial for their anticancer activities. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the multidrug resistance-associated protein 1 (MRP1) is a key transporter involved in this process. To address this challenge, pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives with increased lipophilicity and molecular weight have been developed. These compounds have been identified as potent and selective inhibitors of MRP1, which is associated with a lack of response to chemotherapy in various cancers. mdpi.com The ability of these derivatives to inhibit MRP1 suggests their potential use in overcoming multidrug resistance in cancer patients. mdpi.com

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been a fertile ground for the discovery of new antimicrobial agents. A study focused on the synthesis and antibacterial properties of novel pyrrolo[2,3-d]pyrimidine derivatives linked to 1,3,4-oxadiazoles identified several compounds with excellent in-vitro antibacterial and antifungal activities. researchgate.net Specifically, compounds 6d, 6e, 6f, and 7e showed significant inhibitory activity against various microbial strains when compared to standard drugs. researchgate.net Notably, compounds 6f and 7a were potent inhibitors of the fungus Candida albicans. researchgate.net

Another study highlighted the potent activity of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines against Staphylococcus aureus. nih.gov The presence of a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit was found to be critical for their antibacterial efficacy. nih.gov Interestingly, the most potent of these derivatives exhibited a four-fold decrease in their minimum inhibitory concentration (MIC) when used in combination with the antimicrobial peptide betatide. nih.gov Furthermore, certain halogenated pyrimidine derivatives, such as 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, have been shown to inhibit biofilm formation in enterohemorrhagic Escherichia coli (EHEC) without affecting bacterial growth, indicating a targeted antibiofilm mechanism. nih.gov

Given the close relationship between oxidative stress, neuroinflammation, and the progression of neurodegenerative diseases, there is a growing interest in developing compounds that can modulate these processes. nih.gov Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have emerged as promising candidates in this area. For example, they have been investigated as inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key player in the signaling pathways of T cells and mast cells. nih.gov As such, Itk is a potential therapeutic target for inflammatory and autoimmune diseases. nih.gov The development of selective covalent inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a significant step towards new treatments for these conditions. nih.gov

Furthermore, these derivatives have been explored as inhibitors of necroptosis, a form of programmed cell death implicated in inflammatory diseases and neurodegenerative disorders. rsc.org A series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netresearchgate.nettriazole derivatives, which can be considered structurally related to pyrrolopyrimidines, have been identified as potent necroptosis inhibitors that act by targeting receptor-interacting protein kinase 1 (RIPK1). rsc.org Additionally, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, which is central to allergic inflammatory responses. nih.gov

The structural analogy of the 7H-pyrrolo[2,3-d]pyrimidine core to purines makes it an ideal scaffold for designing inhibitors of enzymes involved in purine biosynthesis. nih.gov These enzymes are essential for the de novo synthesis of purine nucleotides, which are vital for cell growth and proliferation. By targeting these enzymes, it is possible to disrupt these fundamental cellular processes, a strategy that is particularly relevant in cancer therapy. While specific examples targeting glycinamide (B1583983) ribonucleotide formyltransferase with this compound derivatives were not detailed in the provided context, the bioisosteric relationship to purines strongly suggests this as a viable and explored therapeutic avenue. nih.gov

Investigation of Structure-Activity Relationships (SAR) in Preclinical Models

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Systematic investigations into the structure-activity relationships (SAR) are therefore crucial for the rational design of more potent and selective therapeutic agents.

For instance, in the context of antimicrobial activity, a study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines revealed that a bromo or iodo substitution at the para-position of the 4-benzylamine group, combined with a hydroxyl group on the 6-aryl unit, resulted in the most potent activity against S. aureus. nih.gov In contrast, a meta-bromo substituent led to a decrease in activity, suggesting a potential steric hindrance. nih.gov

In the development of STAT6 inhibitors, the optimization of 7H-pyrrolo[2,3-d]pyrimidine derivatives led to the identification of a compound with a 3,5-difluorobenzyl group at the 7-position and a specific piperazinyl acetamide (B32628) side chain at the 2-position, which exhibited potent STAT6 inhibition. researchgate.net

Furthermore, in the pursuit of selective c-Met/Axl kinase inhibitors, a systematic exploration of the SAR of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives identified an optimized compound with remarkable potency and selectivity. nih.gov This highlights the importance of fine-tuning the substituents to achieve the desired biological profile. The position of substituents on the pyrimidine nucleus has been consistently shown to greatly influence the observed biological activities. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The conventional synthesis of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its precursors often involves multi-step processes that may include protection and deprotection of the pyrrole (B145914) nitrogen, followed by iodination. chemicalbook.com While effective at a lab scale, these routes can be inefficient for large-scale production, generating significant waste and utilizing costly reagents, such as palladium catalysts. tandfonline.com

Future research must prioritize the development of more scalable and sustainable synthetic methodologies. Key areas of focus include:

Green Chemistry Approaches: The adoption of environmentally friendly methods is crucial. For instance, mechanochemical approaches, such as the solvent-free grinding of pyrimidine (B1678525) derivatives with solid iodine and an electrophilic iodinating reagent, present a promising alternative to traditional solvent-heavy processes. mdpi.com Similarly, the use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to a greener chemical process. researchgate.netresearchgate.net

Economical Catalysis: A significant challenge is the reliance on expensive and often toxic heavy metal catalysts like palladium for cross-coupling reactions. tandfonline.com Research into more abundant and less toxic catalysts, such as copper, is a critical avenue. Copper-catalyzed systems for the synthesis of the pyrrolo[2,3-d]pyrimidine core have already shown promise, offering a more economical and practicable method for industrial-scale synthesis. tandfonline.com

Exploration of Underexplored Derivatization Pathways and Chemical Space

Derivatization of the this compound scaffold has been dominated by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C6-iodo position and nucleophilic aromatic substitution at the C4 position. mdpi.commdpi.com While highly successful, this has led to a concentration of research within a relatively confined chemical space.

Future efforts should be directed towards exploring less conventional derivatization pathways to unlock novel biological activities:

C-H Functionalization: Direct C-H activation and functionalization represent a more atom-economical approach than traditional cross-coupling. Recent studies have demonstrated the feasibility of palladium-catalyzed site-selective C-H arylation on the pyrrolo[2,3-d]pyrimidine core, providing a direct method to introduce aryl groups without the need for pre-functionalized (i.e., halogenated) starting materials. acs.org Expanding this methodology to other positions on the ring system is a key challenge.

Photoredox and Electrochemical Catalysis: These emerging techniques offer new reactivity patterns under mild conditions. They could enable novel transformations at various positions of the pyrrolo[2,3-d]pyrimidine ring that are not accessible through traditional thermal methods, opening up new avenues for structural diversity.

Bifunctional Molecules: A significant future direction is the use of the scaffold to create bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). acs.org This involves attaching a ligand for an E3 ubiquitin ligase to the core structure, transforming an inhibitor into a degrader of the target protein. rsc.org This approach has the potential to overcome resistance to traditional inhibitors and offers a completely different therapeutic modality.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While many derivatives of this compound are known to act as ATP-competitive kinase inhibitors, a deep, molecular-level understanding of their interactions is often lacking. nih.gov The core is known to mimic adenine (B156593), forming crucial hydrogen bonds with the kinase hinge region, but the influence of various substituents on binding kinetics, conformational changes, and downstream signaling is an area ripe for investigation. nih.govacs.org

Key unaddressed challenges include:

Elucidating Resistance Mechanisms: As with all targeted therapies, acquired resistance is a major clinical hurdle. In-depth mechanistic studies are needed to understand how mutations in the target kinase affect inhibitor binding and to design next-generation compounds that can overcome this resistance. nih.govnih.gov

Beyond Kinase Inhibition: The biological activity of this scaffold may not be limited to kinase inhibition. For example, some derivatives have shown antiviral activity where the precise molecular target is yet to be elucidated. scienceopen.com Mechanistic studies are required to identify these alternative targets and pathways to fully exploit the therapeutic potential of the pyrrolo[2,3-d]pyrimidine chemical space.

Table 1: Mechanistic Insights into Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative TargetMechanism TypeKey Molecular Interactions/ObservationsReference
PAK4Type I Kinase InhibitionMD simulations show strong interactions with the hinge region and charged residues. Halogen substitutions on substituents influence binding orientation. nih.gov
RETType II Kinase InhibitionLead compound identified that inhibits wild-type and V804M mutant RET. Computational studies quantified contributions of individual residues to binding. nih.gov
LRRK2Type I Kinase InhibitionX-ray crystallography of a surrogate kinase (CHK1) confirmed H-bonds between the 4-amino group and the backbone carbonyl of Glu85, and between the 3-N atom and the backbone NH of Ala87. acs.org
CDK4/6Protein Degradation (PROTAC)Hybrid molecules facilitate the targeted degradation of Cyclin D1/3 and CDK4/6 via the Ubiquitin-Proteasome System. rsc.org

Design of Highly Selective Kinase Inhibitors with Reduced Off-Target Effects

A primary challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase over the hundreds of other kinases in the human kinome. Off-target inhibition can lead to toxicity and undesirable side effects. While the this compound scaffold is a privileged structure for kinase binding, careful molecular design is required to ensure selectivity.

Future research should focus on:

Exploiting Unique Structural Features: Selectivity can be achieved by designing substituents that interact with less conserved regions of the ATP-binding pocket or allosteric sites. Structure-based drug design, informed by high-resolution crystal structures of the target kinase, is essential.

Balancing Potency and Selectivity: Often, modifications that increase potency can decrease selectivity. A key challenge is to find the optimal balance. For example, studies on FLT3 inhibitors have shown that it is possible to achieve over 40-fold selectivity against the closely related c-Kit kinase, which is predicted to reduce myelosuppression toxicity. acs.orgnih.gov

Targeting Mutant Kinases: Designing inhibitors that are selective for mutant forms of a kinase over the wild-type version is a major goal, particularly in oncology. nih.gov This can provide a wider therapeutic window and reduce side effects associated with inhibiting the normal function of the wild-type kinase.

Leveraging Computational Methods for Rational Drug Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, and its application to the this compound scaffold is set to grow. These methods accelerate the design-synthesize-test cycle and provide insights that are difficult to obtain through experimental means alone.

Future opportunities include:

Predictive Modeling: Moving beyond simple docking to more predictive models. This includes the use of free energy perturbation (FEP) and other advanced simulation techniques to more accurately predict binding affinities before a compound is synthesized.

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational models can predict properties like solubility, permeability, and potential for metabolic liabilities, allowing chemists to prioritize compounds with more favorable drug-like characteristics for synthesis. rsc.org

AI and Machine Learning: The application of artificial intelligence and machine learning to analyze structure-activity relationship (SAR) data can uncover complex patterns and guide the design of new derivatives with improved potency and selectivity.

Development of New Analytical Techniques for Complex Metabolite Characterization

Future research should address:

Characterization of Novel Metabolites: The complex structures derived from the this compound core can lead to complex metabolic pathways. A significant challenge is the structural elucidation of novel or unexpected metabolites, which may require a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and chemical synthesis of reference standards.

Improving Sensitivity and Resolution: The detection and quantification of low-abundance metabolites in complex biological matrices (like plasma or tissue homogenates) requires highly sensitive and selective analytical methods. Advances in mass spectrometry technology and chromatographic techniques are needed to meet this challenge.

Reactive Metabolite Trapping: Some drug candidates can form chemically reactive metabolites that can covalently bind to proteins, a potential source of toxicity. Developing more robust and sensitive assays to trap and identify these transient species is a critical area for future analytical development.

Q & A

Q. What computational approaches are employed to optimize the pharmacokinetic profile of 6-Iodo derivatives while maintaining potency?

  • Methodological Answer :
  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP (target <3), solubility (>50 µM), and CYP450 inhibition .
  • Prodrug design : Introduce phosphonate or PEG groups at N7 to enhance solubility without altering kinase binding .
  • Molecular dynamics : Simulate blood-brain barrier penetration for CNS-targeted analogs .

Retrosynthesis Analysis

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6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.